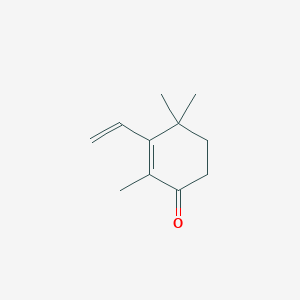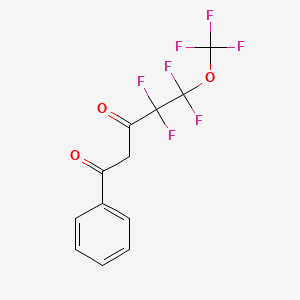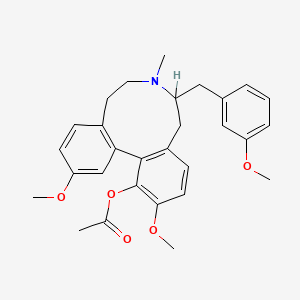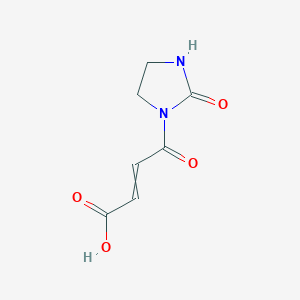
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group and an imidazolidinyl group attached to a butenoic acid backbone
Méthodes De Préparation
The synthesis of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate imidazolidinone derivative with a butenoic acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxo or imidazolidinyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and imidazolidinyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid stands out due to its unique combination of functional groups. Similar compounds include:
4-(2-Oxoimidazolidin-1-yl)benzoic acid: This compound shares the imidazolidinyl group but has a different backbone structure.
4-Oxo-4-(2-oxoimidazolidin-1-yl)pentanoic acid: Similar in structure but with a longer carbon chain.
2-Oxo-4-(2-oxoimidazolidin-1-yl)butanoic acid: Differing in the position of the oxo group.
These compounds may exhibit different reactivity and applications due to variations in their molecular structure .
Propriétés
Numéro CAS |
85464-72-8 |
|---|---|
Formule moléculaire |
C7H8N2O4 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
4-oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H8N2O4/c10-5(1-2-6(11)12)9-4-3-8-7(9)13/h1-2H,3-4H2,(H,8,13)(H,11,12) |
Clé InChI |
KMLUDWVHGPIMBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
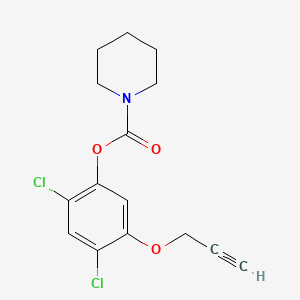
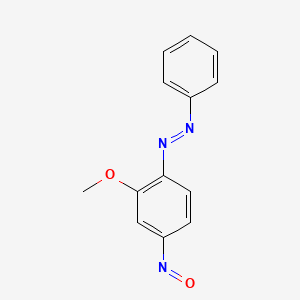

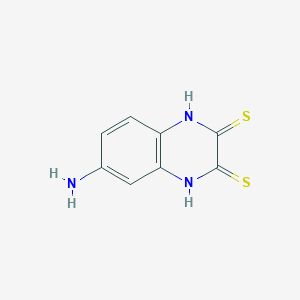
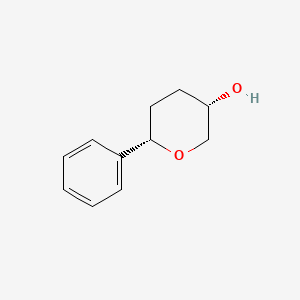
phosphane](/img/structure/B14416070.png)
